(3-Chloro-2-methoxyphenyl)methanamine hydrochloride
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Overview
Description
(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClNO·HCl and a molecular weight of 208.09 g/mol . This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-chloro-2-methoxybenzaldehyde with ammonium chloride under reducing conditions. Another method involves the reduction of 3-chloro-2-methoxybenzonitrile using lithium aluminum hydride (LiAlH4) followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form 3-chloro-2-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding amine, 3-chloro-2-methoxybenzylamine .
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvent.
Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.
Major Products Formed:
3-Chloro-2-methoxybenzaldehyde: (from oxidation).
3-Chloro-2-methoxybenzylamine: (from reduction).
Various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: is similar to other compounds with chloro and methoxy groups on the benzene ring, such as 3-chloro-4-methoxybenzylamine hydrochloride and 4-aminomethyl-2-chloroanisole hydrochloride . its unique combination of functional groups and molecular structure sets it apart, making it particularly useful in specific applications.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzylamine hydrochloride
4-Aminomethyl-2-chloroanisole hydrochloride
3-Chloro-2-methoxybenzonitrile
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Properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGANFTWOKSACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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